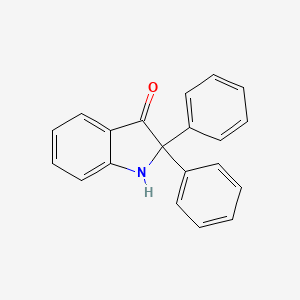

2,2-Diphenyl-1,2-dihydro-3H-indol-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1922-77-6 |

|---|---|

Molecular Formula |

C20H15NO |

Molecular Weight |

285.3 g/mol |

IUPAC Name |

2,2-diphenyl-1H-indol-3-one |

InChI |

InChI=1S/C20H15NO/c22-19-17-13-7-8-14-18(17)21-20(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |

InChI Key |

CDXGJOOAXIMXTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,2 Diphenyl 1,2 Dihydro 3h Indol 3 One and Derivatives

Catalytic Approaches to the Indolin-3-one Core Structure

Catalytic methods provide efficient and selective pathways to the indolin-3-one core, overcoming the limitations of classical stoichiometric reactions. These approaches often involve transition metal catalysis, asymmetric synthesis, and organocatalysis, enabling the construction of complex molecular architectures with high degrees of control.

Asymmetric Synthesis of Enantiopure 2,2-Disubstituted Indolin-3-ones

The synthesis of enantiomerically pure 2,2-disubstituted indolin-3-ones is of paramount importance due to the stereospecific nature of many biological processes. researchgate.net Various asymmetric catalytic methods have been developed to access these chiral scaffolds.

One successful approach is the kinetic resolution of 2-arylindolines. This can be achieved by treating their N-tert-butoxycarbonyl (Boc) derivatives with n-butyllithium and a chiral ligand such as sparteine, followed by an electrophilic quench. This method allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. nih.govwhiterose.ac.uk The enantioenriched N-Boc-2-arylindolines can then be further functionalized to yield a variety of 2,2-disubstituted products without significant loss of enantiopurity. nih.govwhiterose.ac.uk

Organocatalytic intramolecular Michael additions have also been employed in the asymmetric synthesis of disubstituted indolines, which can serve as precursors to indolin-3-ones. rsc.org

Table 3: Asymmetric Synthesis of Chiral Indoline Derivatives

| Entry | Substrate | Chiral Catalyst/Ligand | Reaction Type | Product | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | N-Boc-2-phenylindoline | (+)-Sparteine | Kinetic Resolution | (S)-N-Boc-2-phenylindoline | 90:10 |

| 2 | N-Boc-2-phenylindoline | (-)-Sparteine | Kinetic Resolution | (R)-N-Boc-2-phenylindoline | 88:12 |

| 3 | (E)-3-(2-(2-oxopropylamino)phenyl)-1-phenylprop-2-en-1-one | Cinchona alkaloid derivative | Intramolecular Michael Addition | cis-2,3-disubstituted indoline | up to 99% ee |

Organocatalysis in the Construction of Indolin-3-one Derivatives

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-catalyzed reactions for the construction of indolin-3-one derivatives. Chiral small organic molecules can effectively catalyze a variety of transformations to produce these scaffolds with high enantioselectivity.

Chiral phosphoric acids have been successfully utilized in the asymmetric synthesis of arylindolyl indolin-3-ones. These catalysts can promote the reaction between 3-arylindoles and 2-aryl-3H-indol-3-ones to generate products with both axial and central chirality in high yields and with excellent enantioselectivity and diastereoselectivity. rsc.org

Furthermore, cinchona alkaloids have been employed as organocatalysts in asymmetric Michael addition reactions. For example, the reaction of 2-hydroxy-1,4-naphthoquinone with indole-3-ones catalyzed by cinchona alkaloids provides access to novel indolin-3-one-containing 1,4-naphthoquinone derivatives. nih.gov Hydroquinidine has also been used as a chiral catalyst for the enantioselective α-amination of 2-substituted 3-indolinones through an aza-Michael reaction, leading to the formation of a quaternary stereocenter. nih.gov

Table 4: Organocatalytic Synthesis of Chiral Indolin-3-one Derivatives

| Entry | Reactants | Organocatalyst | Reaction Type | Product | Stereoselectivity |

|---|---|---|---|---|---|

| 1 | 3-Arylindole, 2-Aryl-3H-indol-3-one | Chiral Phosphoric Acid | Friedel-Crafts type | Arylindolyl indolin-3-one | up to >99% ee, >20:1 dr |

| 2 | 2-Hydroxy-1,4-naphthoquinone, Indole-3-one | Cinchona Alkaloid | Michael Addition | 1,4-Naphthoquinone-indolin-3-one | up to 99% ee |

| 3 | 2-Substituted indolin-3-one, Diethyl azodicarboxylate | Hydroquinidine | aza-Michael Addition | α-Hydrazino ester | up to 99% ee |

Oxidative Transformation Protocols

Oxidative strategies provide a direct and efficient means to construct the 2,2-disubstituted indolin-3-one core by leveraging readily available indole (B1671886) precursors.

Oxidative Dearomatization of Substituted Indoles

A primary and atom-economical approach to 2,2-disubstituted indolin-3-ones involves the oxidative dearomatization of indoles. This method is valued for its efficiency in creating the desired structural motif from accessible starting materials. thieme-connect.com Various oxidizing agents have been successfully employed to facilitate this transformation.

Recent advancements have demonstrated the use of TEMPO oxoammonium salt as an effective oxidant for the dearomatization of indoles in the presence of diverse nucleophiles. thieme-connect.com Mechanistic studies suggest that under acidic conditions, an electron donor-acceptor complex forms between the indole and the TEMPO oxoammonium salt, leading to an oxindol-1-ium intermediate. thieme-connect.com This reactive intermediate is then trapped by a nucleophile to yield the 2,2-disubstituted indolin-3-one.

A notable application of this strategy is the reaction of indoles with aromatic ketones, mediated by TEMPO oxoammonium salt in the presence of sulfuric acid, which affords the corresponding 2,2-disubstituted indolin-3-ones in good yields. thieme-connect.com Furthermore, enantioselective dearomatization has been achieved through hypoiodite-catalyzed oxidative umpolung of 2,3-disubstituted indoles, leading to spiroindolenines. nih.govacs.org This catalytic process inverts the typical nucleophilic character of the indole C3 position. nih.gov The reaction of various 2,3-disubstituted indoles with naphthoquinone monoimines, catalyzed by a chiral phosphoric acid, can lead to either chiral indolenines or fused indolines depending on the workup conditions. rsc.org

| Oxidant/Catalyst | Nucleophile/Reaction Partner | Product Type | Ref |

| TEMPO oxoammonium salt/H₂SO₄ | Aromatic Ketones | 2,2-Disubstituted Indolin-3-ones | thieme-connect.com |

| Quaternary ammonium hypoiodite | Intramolecular amine | Spiroindolenines | nih.govacs.org |

| Chiral Phosphoric Acid | Naphthoquinone monoimines | Chiral Indolenines/Fused Indolines | rsc.org |

Oxidative Transformation of 2-Furylanilines to Indolin-3-ones

An alternative oxidative pathway involves the transformation of 2-furylanilines into functionalized indolin-3-ones. This method utilizes the oxidation of 2-furylanilines with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), followed by treatment with a base. nih.govacs.org This oxidative transformation proceeds through a C-N bond formation that engages a β-carbon of the furan ring in the cyclization step. nih.govacs.org This approach offers a different disconnection strategy for accessing nitrogen-containing heterocyclic compounds. acs.org

Cyclization and Rearrangement-Based Synthetic Pathways

Cyclization and rearrangement reactions offer powerful and often elegant routes to the 2,2-disubstituted indolin-3-one framework, frequently involving the construction of the heterocyclic ring from acyclic precursors.

Baeyer-Villiger Oxidation in Indolin-3-one Synthesis

The Baeyer-Villiger oxidation, a classic reaction that converts ketones to esters or lactones, can be applied to the synthesis of indolin-3-one derivatives. nih.gov Specifically, the oxidation of isatin (B1672199) (1H-indole-2,3-dione) using reagents such as hydrogen peroxide or chromic anhydride leads to the formation of isatoic anhydride. wikipedia.org While not a direct route to 2,2-disubstituted indolin-3-ones, this transformation is a key step in the synthesis of related benzoxazine structures and highlights the utility of oxidation in modifying the indole core. wikipedia.org The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. nih.gov

Smalley Cyclization for Pseudoindoxyl Derivatives

The Smalley cyclization provides a synthetic route to pseudoindoxyl derivatives, which are structural isomers of indolin-3-ones. This reaction typically involves the thermal or base-catalyzed cyclization of α-azidophenyl ketones. chim.it A notable variation of this method involves the sequential copper-catalyzed SNAr reaction of ortho-bromophenyl ketones with sodium azide, followed by the Smalley cyclization to yield pseudoindoxyls. rsc.org This one-pot procedure allows for the in situ formation of the α-azidophenyl ketone intermediate, which then undergoes base-induced enolate cyclization to afford the final product. chim.it

| Starting Material | Key Reagents | Product | Ref |

| ortho-Bromophenyl sec-alkyl/alkenyl ketones | Sodium azide, Copper salts | Pseudoindoxyl derivatives | rsc.org |

| α-Bromophenyl ketones | Sodium azide, Cu(I)-ascorbate | Spiropseudoindoxyls | chim.it |

Base-Catalyzed Rearrangements of 3H-Indol-3-ols

The base-induced rearrangement of specific indole derivatives can also lead to the formation of indolin-3-one structures. For instance, the oxidation of the indole nucleus of mitragynine produces 7-hydroxymitragynine, which can then undergo a base-induced rearrangement to yield the isomeric metabolite, mitragynine pseudoindoxyl. nih.gov This transformation highlights how a change in oxidation state and subsequent rearrangement can be a key strategy in the synthesis of complex pseudoindoxyl alkaloids. nih.gov

One-Pot Cascade Reactions for Indolin-3-one Formation

One-pot cascade reactions represent a highly efficient and atom-economical approach to synthesizing complex molecules like C2-quaternary indolin-3-ones from simple precursors without isolating intermediates. These processes minimize waste and reduce operational complexity.

A notable example is the dual catalysis strategy combining gold and chiral amines. This method facilitates the asymmetric synthesis of C2-quaternary indolin-3-ones from 2-alkynyl arylazides and ketones in a single vessel. organic-chemistry.orgnih.govscribd.com The cascade is initiated by a gold-catalyzed cyclization of the 2-alkynyl arylazide, which proceeds through a nucleophilic attack and oxidation sequence to generate a crucial 2-phenyl-3H-indol-3-one intermediate. organic-chemistry.org This intermediate is then directly subjected to an L-proline-catalyzed asymmetric Mannich reaction with a ketone, affording the final product with high yields and excellent stereoselectivity. organic-chemistry.orgscribd.com This relay catalysis approach is advantageous as it avoids the isolation of potentially unstable intermediates and streamlines the synthetic process. organic-chemistry.org

Another powerful one-pot methodology involves a TEMPO/Pd-catalyzed cascade process that transforms free indole derivatives into C2-quaternary indolin-3-ones. This reaction proceeds via a combinative oxidative homo-dimerization and cyanomethylation, demonstrating high atom and step efficiency for a range of substrates. rsc.org

Furthermore, a one-pot cascade reaction utilizing Au(III)–Cu(II) relay catalysis has been developed for the synthesis of hydroxysuccinimide substituted indolin-3-ones from o-alkynylnitrobenzenes and maleimides. acs.org The proposed mechanism involves a sequence of:

Nitro–alkyne cycloisomerization to form an isatogen intermediate.

A [3+2] dipolar cycloaddition between the isatogen and maleimide.

Subsequent ring opening of the resulting isoxazolidine moiety. acs.org

Researchers have also presented an efficient and operationally simple one-pot synthesis of a broad range of 2,2-disubstituted indolin-3-ones through the double umpolung reaction of 2-aminophenyl-3-oxopropanoate. acs.orgnih.gov This procedure is notable for its use of simple substrates and broad functional group tolerance. acs.org

Table 1: Overview of One-Pot Cascade Reactions for Indolin-3-one Synthesis

| Catalytic System | Starting Materials | Key Steps | Product Type | Ref. |

| Gold/L-proline Relay | 2-Alkynyl arylazides, Ketones | Au-catalyzed cyclization/oxidation; Proline-catalyzed Mannich reaction | Chiral C2-quaternary indolin-3-ones | organic-chemistry.orgnih.gov |

| TEMPO/Pd(OAc)₂ | Free (NH)-indoles | Oxidative homo-dimerization, Cyanomethylation | 2-(2-(1H-indol-3-yl)-3-oxoindolin-2-yl)acetonitriles | rsc.org |

| Au(III)–Cu(II) Relay | o-Alkynylnitrobenzenes, Maleimides | Cycloisomerization, [3+2] Cycloaddition, Ring-opening | Hydroxysuccinimide substituted indolin-3-ones | acs.org |

| PIFA (oxidant) | 2-Aminophenyl-3-oxopropanoate | Double umpolung reaction | 2-Hydroxy/Acetamide-2-substituted-indolin-3-ones | acs.orgnih.gov |

Stereoselective Formation of C2-Quaternary Centers in Indolin-3-one Scaffolds

The development of stereoselective methods to construct the C2-quaternary center of indolin-3-ones is of paramount importance, as the biological activity of these molecules is often dependent on their specific stereochemistry. Various catalytic asymmetric strategies have been successfully employed to achieve high levels of enantio- and diastereoselectivity.

N-Heterocyclic Carbene (NHC) Catalysis: A significant advancement in this area is the use of N-heterocyclic carbene (NHC) catalysis. An NHC-catalyzed formal [4+2] annulation of 2-aryl-3H-indol-3-ones with α,β-unsaturated carboxylic acids has been developed. nih.govacs.orgacs.org This strategy, which utilizes an in situ activation approach, involves the γ-addition of vinyl enolates to the cyclic ketimine of the indol-3-one (B1248957). The reaction affords chiral tricyclic indolin-3-ones containing a C2-quaternary center with high efficiency and enantioselectivity. nih.govacs.org

Dual Catalysis Systems: As mentioned previously, the combination of gold catalysis with chiral amine organocatalysis provides a powerful platform for the stereoselective synthesis of C2-quaternary indolin-3-ones. organic-chemistry.orgnih.gov The relay system, where a gold catalyst generates the prochiral substrate that is then intercepted by a chiral organocatalyst, allows for the creation of the quaternary stereocenter with excellent enantio- and diastereoselectivities (up to 99% ee). organic-chemistry.org This dual-catalysis approach enhances reaction efficiency and stereocontrol in a one-pot process. organic-chemistry.org

Organocatalysis: Chiral phosphoric acids have proven to be effective organocatalysts for these transformations. They have been used to catalyze the asymmetric synthesis of arylindolyl indolin-3-ones, which possess both central and axial chirality. rsc.org This is achieved through the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones, yielding products in high yields with excellent diastereo- and enantioselectivity. rsc.org

Electrosynthesis: A novel and green approach combines electrochemistry with organocatalysis for the highly enantioselective synthesis of C2-quaternary indolin-3-ones directly from 2-arylindoles. rsc.org This method utilizes anodic oxidation in conjunction with asymmetric proline-catalyzed alkylation in an undivided cell, achieving excellent enantioselectivities (up to 99% ee) and diastereoselectivities (>20:1). rsc.org

Table 2: Selected Stereoselective Methods for C2-Quaternary Indolin-3-one Synthesis

| Catalytic Method | Catalyst Type | Reaction Type | Key Features | Typical ee/dr | Ref. |

| NHC Catalysis | N-Heterocyclic Carbene | Formal [4+2] Annulation | Rapid access to chiral tricyclic systems from 2-aryl-3H-indol-3-ones. | Up to >99% ee | nih.govacs.org |

| Relay Catalysis | Gold / L-proline | Cyclization / Mannich | One-pot synthesis from 2-alkynyl arylazides and ketones. | Up to 99% ee | organic-chemistry.orgnih.gov |

| Organocatalysis | Chiral Phosphoric Acid | Friedel-Crafts type | Creates both central and axial chirality. | Excellent ee and dr | rsc.org |

| Electrosynthesis | Proline / Anodic Oxidation | Alkylation | Direct synthesis from 2-arylindoles; clean and green method. | Up to 99% ee, >20:1 dr | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2,2 Diphenyl 1,2 Dihydro 3h Indol 3 One

Halogenation Reactions and Proposed Reaction Mechanisms

The halogenation of the indolin-3-one ring system, particularly on the electron-rich benzene portion, has been a subject of mechanistic inquiry. Studies on the analogous compound, 1,2-dihydro-2-methyl-2-phenyl-3H-indole-3-one, using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-chlorobenzotriazole, have shown that halogenation occurs preferentially at the 5- and/or 7-positions. wikipedia.org Investigations into these reactions have led to the proposal of three distinct, competing mechanistic pathways to explain the formation of the observed halogenated products. wikipedia.org

One of the primary proposed mechanisms is a direct electrophilic aromatic substitution (SEAr) on the benzene ring of the indolinone core. wikipedia.org In this pathway, the aromatic ring acts as a nucleophile, attacking the electrophilic halogenating agent. byjus.comnih.gov This attack disrupts the aromaticity and forms a positively charged cyclohexadienyl cation, often referred to as a Wheland intermediate or an arenium ion. nih.gov This intermediate is stabilized by resonance, with the positive charge delocalized across the ring. The reaction is completed by the removal of a proton from the sp3-hybridized carbon by a weak base, which restores the aromaticity of the ring and yields the final halogenated product. byjus.comnih.gov The regioselectivity of the substitution (favoring the ortho and para positions relative to the activating amino group) is consistent with the principles of electrophilic aromatic substitution on activated benzene rings. researchgate.netwikipedia.org

Table 1: Proposed Steps in Electrophilic Aromatic Substitution Halogenation

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the aromatic π-system on the electrophilic halogen (X⁺). | Wheland Intermediate (Arenium Ion) |

| 2 | Deprotonation by a base to restore aromaticity. | Halogenated Product |

An alternative mechanistic pathway involves the initial formation of an N-haloindoxyl intermediate. wikipedia.org In this scenario, the nitrogen atom of the indolinone ring first attacks the halogenating agent, leading to the formation of a transient N-X bond. This N-haloindoxyl species is proposed to undergo heterolysis of the N-X bond, generating a nitrenium ion. wikipedia.org Nitrenium ions are reactive intermediates characterized by a dicoordinate nitrogen atom with a positive charge. wikipedia.org The subsequent rearrangement of this nitrenium ion intermediate leads to the final halogenated products observed on the aromatic ring. wikipedia.org This pathway is distinct from a direct attack on the ring and highlights the potential role of the nitrogen atom in mediating the halogenation process. The behavior of such diarylnitrenium ions, including their propensity to react with nucleophiles at the aryl rings, has been characterized through various studies. nih.govdiva-portal.org

A third potential mechanism involves the formation of a radical cation. wikipedia.org While initial one-electron transfer was ruled out as the primary pathway for halogenation with reagents like NCS and NBS, experiments conducted with different reagents known to generate radical cations (such as I₂/AgClO₄, FeCl₃) produced a different set of products. wikipedia.org In these cases, the formation of 5,5'-dimers and halogenated dimers was consistently observed alongside the halogenated monomers. wikipedia.org This suggests that when a radical cation is indeed formed from the indolinone, it follows a distinct reaction course leading to dimerization and other products not seen in typical NCS or NBS halogenations. wikipedia.org The generation of persistent aromatic radical cations by halogenating agents has been established in specific solvent systems, and their decay can proceed through pathways including oxidative substitution or halogen atom transfer. organic-chemistry.orgwikipedia.org The formation of these radical cations can be initiated by a one-electron oxidation of the parent aromatic compound. libretexts.org

Table 2: Comparison of Proposed Halogenation Mechanisms

| Mechanism | Initial Step | Key Intermediate | Primary Products |

| Electrophilic Aromatic Substitution | Attack by aromatic ring on X⁺ | Wheland Intermediate | 5- and 7-Haloindoxyls |

| N-Haloindoxyl Rearrangement | Attack by nitrogen on X⁺ | N-Haloindoxyl, Nitrenium Ion | 5- and 7-Haloindoxyls |

| Radical Cation Formation | One-electron transfer from indoxyl | Indoxyl Radical Cation | Dimers, Halogenated Dimers, Halogenated Monomers |

Rearrangement Chemistry within the Indolin-3-one Framework

The rigid, polycyclic structure of 2,2-diphenyl-1,2-dihydro-3H-indol-3-one, featuring a quaternary carbon at the C2 position, makes it a potential candidate for molecular rearrangements, particularly those involving carbocation intermediates.

An intramolecular 1,2-aryl shift is a type of carbocation rearrangement where an aryl group migrates from one carbon to an adjacent, electron-deficient carbon center. libretexts.org This process is a specific example of a broader class of reactions known as Wagner-Meerwein rearrangements. wikipedia.orglscollege.ac.inscribd.comlibretexts.org The driving force for such a shift is the formation of a more stable carbocation intermediate. libretexts.org

In the context of the 2,2-diphenylindolin-3-one skeleton, a 1,2-phenyl shift could be envisioned under specific conditions. For instance, nucleophilic addition of a hydride or an organometallic reagent to the C3 carbonyl group would generate a tertiary alcohol. Subsequent acid-catalyzed dehydration would produce a tertiary carbocation at the C3 position. This carbocation is adjacent to the C2 carbon bearing two phenyl groups. A 1,2-migration of one of the phenyl groups from C2 to C3 would result in a new, highly stabilized carbocation at C2, where the positive charge is delocalized by both the adjacent phenyl group and the nitrogen atom's lone pair.

This type of rearrangement is mechanistically analogous to the Pinacol rearrangement, where a 1,2-diol undergoes acid-catalyzed dehydration and rearrangement to form a ketone. byjus.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The key steps involve the formation of a carbocation followed by a 1,2-alkyl or 1,2-aryl shift to generate a resonance-stabilized oxonium ion, which then deprotonates to the final carbonyl product. masterorganicchemistry.comlibretexts.org The migratory aptitude in these rearrangements generally follows the order of phenyl > alkyl, suggesting that a 1,2-phenyl shift would be a favorable process in a suitable precursor derived from this compound.

Nucleophilic Addition Reactivity at the Imine Carbon

The C3 position of this compound is defined by a carbonyl group, which is an electrophilic center susceptible to nucleophilic addition. wikipedia.org Furthermore, this ketone can be converted into its corresponding imine derivative, which also exhibits electrophilic character at the C3 carbon.

The reaction begins with the nucleophilic addition to the carbonyl group. The carbon atom of the C=O bond is partially positive and is the primary target for nucleophiles. wikipedia.org Grignard reagents (RMgX), for example, are potent carbon-based nucleophiles that readily add to ketones. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction of this compound with a Grignard reagent would involve the attack of the nucleophilic R-group on the C3 carbonyl carbon, breaking the C=O π-bond and forming a new C-C bond. This addition results in a tertiary alkoxide intermediate, which upon acidic workup, yields a 3-substituted-3-hydroxy-2,2-diphenylindoline. As noted previously, this tertiary alcohol product is a potential precursor for carbocation-mediated rearrangements. masterorganicchemistry.comlibretexts.org

If the indolin-3-one is first reacted with a primary amine, it can form a 3-iminoindoline derivative. The C=N double bond of the imine is analogous to the C=O bond of the ketone; it is polarized, rendering the imine carbon electrophilic and reactive towards nucleophiles. libretexts.org Nucleophilic addition to this imine carbon would proceed in a similar fashion, with the nucleophile attacking the C3 carbon and breaking the C=N π-bond. This reaction provides a pathway to synthesize various 3-aminoindoline derivatives. nih.gov

Strategic Utilization as Versatile Building Blocks for Heterocyclic Synthesis

The unique structural framework of this compound, a derivative of 2-oxindole, positions it as a valuable synthon in the construction of complex heterocyclic systems. The core reactivity of this building block is centered around the electrophilic nature of the C3-carbonyl group and the potential for the adjacent C-N bond to participate in various chemical transformations. This reactivity allows for the strategic formation of new rings, particularly in the synthesis of spiro-heterocycles, where the C2-position of the indole (B1671886) nucleus serves as the spiro center. The presence of the two phenyl groups at the C2 position provides steric bulk and electronic effects that can influence the stereochemical outcome of reactions, making it an interesting substrate for stereoselective synthesis.

The primary strategies for employing this compound and related 2-oxindoles in heterocyclic synthesis involve cycloaddition and condensation reactions. These methods provide access to a diverse range of fused and spirocyclic frameworks, which are of significant interest in medicinal chemistry due to their prevalence in natural products and pharmaceutically active compounds.

One of the most effective methods for constructing spiro-heterocycles from 2-oxindole scaffolds is through 1,3-dipolar cycloaddition reactions. nih.gov In these reactions, the 2-oxindole derivative, often after conversion to a suitable dipolarophile, reacts with a 1,3-dipole to form a five-membered heterocyclic ring spiro-fused at the C3 position of the oxindole (B195798) core. For instance, derivatives such as 2-(2-oxoindoline-3-ylidene)acetates can act as the dipolarophile, reacting with nitrones to yield highly functionalized spiroisoxazolidines. nih.gov This type of reaction is characterized by its high regio- and stereoselectivity, offering a powerful tool for creating complex molecular architectures. nih.gov The reversibility of some of these cycloadditions allows for thermodynamic control over the diastereoselectivity of the product. nih.gov

Another significant application of the 2-oxindole core is in multicomponent reactions to build spiropyrrolidine derivatives. semanticscholar.org For example, the reaction of an isatin (B1672199) (a close structural relative of this compound) with an amino acid like sarcosine can generate a non-stabilized azomethine ylide in situ. This dipole can then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile to construct the spiropyrrolidine ring system. semanticscholar.org The use of microwave irradiation has been shown to accelerate such reactions and improve yields, highlighting a green chemistry approach to the synthesis of these complex molecules. semanticscholar.orgrsc.org

The following table summarizes representative cycloaddition reactions involving the 2-oxindole core for the synthesis of spiro-heterocycles.

| Reactant 1 (Oxindole Derivative) | Reactant 2 (Dipole/Dipolarophile) | Reaction Type | Resulting Heterocycle | Ref. |

| Isatin | Sarcosine and a Knoevenagel adduct | 1,3-Dipolar Cycloaddition | Spiropyrrolidine | semanticscholar.org |

| 2-(2-oxoindoline-3-ylidene)acetate | Nitrone | 1,3-Dipolar Cycloaddition | Spiroisoxazolidine | nih.gov |

Condensation reactions with various dinucleophiles represent another major pathway for the elaboration of the this compound scaffold. The C3-carbonyl group is susceptible to nucleophilic attack, initiating a sequence of reactions that culminates in the formation of a new heterocyclic ring. For example, reaction with hydrazines can lead to the formation of pyrazole-containing systems, while reaction with hydroxylamine can yield isoxazole derivatives.

The reaction with binucleophiles such as 2-aminoethanethiol can lead to the formation of spiro-thiazolidine derivatives. These reactions typically proceed via initial formation of a Schiff base at the C3-carbonyl, followed by an intramolecular cyclization of the second nucleophilic group onto the newly formed imine or an adjacent electrophilic center. The specific conditions of the reaction, such as the choice of solvent and catalyst, can be tuned to favor the desired heterocyclic product.

The table below provides examples of condensation reactions used to synthesize heterocycles from oxindole-related structures.

| Reactant 1 (Oxindole Derivative) | Reactant 2 (Dinucleophile) | Reaction Type | Resulting Heterocycle | Ref. |

| Isatin derivative | Hydrazine Hydrate | Condensation/Cyclization | Spiro-triazole | nih.gov |

| 2α-bromo-3-oxo steroid | 2-aminoethanethiol | Condensation/Cyclization | Spiro-1,3-thiazolidine | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2,2 Diphenyl 1,2 Dihydro 3h Indol 3 One and Its Analogues

Crystallographic Analysis

Crystallographic analysis is a cornerstone for the definitive determination of a molecule's three-dimensional structure and the intricate network of intermolecular interactions within a crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Configuration and Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of molecular structure, including bond lengths, bond angles, and absolute configuration for chiral molecules. Despite a thorough search of scientific literature and crystallographic databases, a specific single-crystal X-ray diffraction study for 2,2-Diphenyl-1,2-dihydro-3H-indol-3-one has not been reported. While crystal structures for numerous indole (B1671886) derivatives and isomers, such as 1-allyl-3,3-diphenylindolin-2-one, are available, the precise atomic coordinates and structural parameters for the title compound remain undetermined by this method. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent upon the availability of crystallographic information files (CIFs) from SC-XRD data. As no crystal structure has been published for this compound, a Hirshfeld surface analysis cannot be performed. This technique has been successfully applied to a variety of related indole and diphenyl-substituted heterocyclic compounds, revealing detailed insights into interactions such as hydrogen bonding and π–π stacking, but such an analysis for the title compound is not possible without the prerequisite crystal structure data. nih.govnih.govscirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution, providing information on the chemical environment, connectivity, and spatial proximity of atoms.

High-Resolution ¹H, ¹³C, ³¹P, ¹⁹F, and ¹⁵N NMR Analyses

High-resolution one-dimensional NMR spectroscopy provides fundamental structural information. A search of the available literature yielded a single reported ¹H NMR data point for a compound identified as 2,2-diphenylindolin-3-one, showing a signal at δ 10.39 ppm (singlet) in DMSO-d₆, which is likely attributable to the N-H proton. doi.org However, a complete and formally published ¹H and ¹³C NMR spectrum for this compound, containing assignments for all proton and carbon signals, could not be located.

Furthermore, there is no available literature reporting on the analysis of this specific compound using ³¹P, ¹⁹F, or ¹⁵N NMR spectroscopy. Such analyses would require the presence of these specific nuclei in the molecule or the use of advanced isotopic labeling techniques, which have not been described for this compound.

Multi-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Connectivity Elucidation

Multi-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for establishing the complete bonding framework and stereochemistry of a molecule. These experiments reveal through-bond and through-space correlations, respectively. A specific study detailing the use of HMBC, NOESY, or other multi-dimensional NMR experiments to elucidate the full connectivity and spatial arrangement of this compound has not been found in the scientific literature. While these techniques are routinely applied to structural elucidation, their application to this particular molecule has not been published. nih.goviaea.org

Vibrational and Electronic Absorption Spectroscopy

Vibrational (Infrared and Raman) and electronic (UV-Visible) spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

A comprehensive search for published experimental data regarding the vibrational and electronic absorption properties of this compound was conducted. No specific, peer-reviewed articles presenting the Infrared (IR), Raman, or Ultraviolet-Visible (UV-Vis) spectra for this compound could be identified. While spectroscopic data for numerous related compounds, including diphenyl-substituted heterocycles and other indole derivatives, are available, this information falls outside the strict scope of this article. oatext.combeilstein-journals.orgcityu.edu.hk Therefore, a detailed analysis of the vibrational modes and electronic transitions specific to this compound cannot be provided at this time.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound and its derivatives, the FTIR spectra exhibit characteristic absorption bands that confirm their structural features.

Key vibrational frequencies observed in the FTIR spectra of these compounds typically include:

N-H Stretching: A prominent peak is often observed in the region of 3400 cm⁻¹, which is indicative of the N-H stretching vibration of the indole ring. ias.ac.in The presence of this peak confirms that polymerization, if any, does not occur at the nitrogen atom. ias.ac.in

C=O Stretching: The carbonyl group (C=O) of the indol-3-one (B1248957) moiety gives rise to a strong absorption band, which is crucial for the characterization of these molecules.

C-C Stretching: Vibrations corresponding to the C-C stretching of the benzenoid ring of the indole nucleus are typically found in the 1564-1624 cm⁻¹ range. ias.ac.in

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the aromatic phenyl rings are also identifiable.

The precise positions of these peaks can be influenced by the presence of different substituents on the indole ring or the phenyl groups, providing valuable structural information. All synthesized compounds are typically characterized by spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and HRMS. nih.gov

Interactive Data Table: Characteristic FTIR Peaks for Indole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | ~3400 | Amine |

| C=O Stretch | 1710 | Carbonyl |

| C=C Stretch (Aromatic) | 1564-1624 | Alkene |

| C-N Stretch | Not specified | Amine |

| Aromatic C-H Bending | Not specified | Aromatic |

UV/Visible Spectroscopy for Electronic Transitions

UV/Visible spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of ultraviolet or visible light. The spectra of isatin (B1672199) and its derivatives, including this compound, are characterized by distinct absorption bands.

π → π Transitions:* Isatin typically displays high-intensity bands in the UV region, for instance at 249 nm and 296 nm, which are attributed to π → π* transitions within the aromatic system. researchgate.net The absorption maximum corresponding to the π → π* transition is generally observed between 260 nm and 350 nm. nih.gov The position and intensity of this band can be affected by the electron-donating or -accepting nature of substituents on the aromatic ring, with electron-donating groups causing a bathochromic (red) shift. nih.gov

n → π Transitions:* A lower intensity band, often appearing at longer wavelengths (e.g., 420 nm for isatin), is assigned to the n → π* transition of the non-bonding electrons of the carbonyl oxygen. researchgate.netnih.gov This band can also exhibit some charge transfer character. researchgate.net

The solvent environment can influence the position of these absorption bands. For example, in DMSO, the maximum absorption band for the n → π* transition of isatin is shifted to 380 nm from 416 nm in methanol. researchgate.net Theoretical studies using Time-Dependent DFT (TD-DFT) can be employed to calculate and predict the UV-Vis spectra of these compounds. jetir.org

Interactive Data Table: Electronic Transitions in Isatin and its Derivatives

| Transition | Typical Wavelength Range (nm) | Description |

| π → π | 240-350 | High intensity, associated with the aromatic system. researchgate.netnih.gov |

| n → π | 350-600 | Lower intensity, involves non-bonding electrons of the carbonyl group. researchgate.netnih.gov |

Mass Spectrometry and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental formula of a compound. This technique provides highly accurate mass-to-charge ratio (m/z) values, which allows for the unambiguous identification of the molecular formula. For novel synthesized derivatives of this compound, HRMS is used to confirm their chemical structures. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable information about the molecular structure. rsc.org

CHN Elemental Analysis

CHN elemental analysis is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. Typically, a deviation of ±0.4% is considered acceptable by many chemistry journals for confirming the purity of a compound. nih.gov For example, the elemental analysis for a derivative of 2,3-dihydro-1H-indole was reported as: Found (%): C 74.44, H 4.81, N 9.66, which closely matched the calculated values for C₁₈H₁₄N₂O₂ (%): C 74.47, H 4.86, N 9.65. mdpi.com

Interactive Data Table: Example of CHN Elemental Analysis Data

| Element | Found (%) | Calculated (%) for C₁₈H₁₄N₂O₂ |

| Carbon (C) | 74.44 | 74.47 |

| Hydrogen (H) | 4.81 | 4.86 |

| Nitrogen (N) | 9.66 | 9.65 |

Luminescence and Optical Property Investigations

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy is employed to investigate the luminescent properties of this compound and its analogues. Many indole derivatives exhibit fluorescence, and their emission properties can be tailored by introducing different functional groups. nih.gov For instance, the introduction of a phenylacetylene (B144264) group and an electron-accepting cyano (-CN) group can increase fluorescence intensity and cause a red-shift in the excitation and emission wavelengths. acs.org

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is an important parameter that is determined in these studies. nih.gov Quenching studies, where the fluorescence intensity is measured in the presence of other molecules (quenchers), can provide information about the interactions between the fluorescent molecule and the quencher. Some isatin derivatives have been synthesized and investigated as potential anion sensors, indicating their utility in fluorescence-based sensing applications. acs.org The photophysical characteristics, including absorption and emission maxima and Stokes shift values, are systematically studied to understand the structure-property relationships. nih.gov

Interactive Data Table: Photophysical Properties of Fluorescent Indole Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Stokes Shift (cm⁻¹) |

| Indole-3-acetic acid | 275-280 | 345-370 | 0.3 | Not specified |

| 6-fluoroindole-3-acetic acid | Not specified | Not specified | >0.3 | Not specified |

| 7-Azaindole-3-acetic acid | Not specified | 411 | Not specified | Not specified |

| Pyrano[2,3-e]indole derivative | Not specified | 474-522 | up to 7% | 15931 |

Other Advanced Spectroscopic Techniques for Specialized Analyses

Electron Paramagnetic Resonance (EPR) for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of chemical species that have unpaired electrons. This makes it an invaluable tool for studying free radicals, which are often transient and highly reactive. In the context of this compound and its analogues, EPR spectroscopy would be employed to investigate the formation, structure, and stability of any potential radical intermediates that may arise during chemical reactions or through processes like oxidation.

While direct EPR studies on radical species of this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to understand how such analyses would be conducted. The generation of a radical from the parent compound, for instance, through a reaction with an oxidizing agent, would be a prerequisite for EPR analysis. The resulting EPR spectrum would provide a wealth of information. The g-factor, for example, would help in identifying the type of radical species formed. Furthermore, the hyperfine coupling patterns, arising from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H), would offer detailed insights into the electronic structure and the distribution of the unpaired electron's spin density across the molecule.

For complex biological systems or in situations where the primary radicals are too short-lived to be detected directly, a technique known as spin trapping is often utilized. nih.gov In this method, a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is introduced to react with the transient radical, forming a more stable radical adduct that can be readily detected and characterized by EPR. nih.gov This approach allows for the indirect detection and identification of highly reactive species.

The antioxidant potential of indol-3-one derivatives can also be assessed using EPR spectroscopy. nih.govsrce.hr This is typically achieved by monitoring the decrease in the EPR signal of a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), upon the introduction of the compound being tested. nih.govsrce.hr A reduction in the signal intensity indicates the radical scavenging ability of the compound.

Although specific EPR data for this compound is not available, the table below illustrates the type of data that would be obtained from such an experiment for a hypothetical radical species.

| Parameter | Hypothetical Value | Information Provided |

| g-factor | ~2.0045 | Helps in the identification of the class of radical. |

| Hyperfine Coupling a(¹⁴N) | 8.5 G | Interaction of the unpaired electron with the nitrogen nucleus. |

| Hyperfine Coupling a(¹H) | 2.3 G (for 2H) | Interaction of the unpaired electron with specific protons. |

This table is for illustrative purposes only and does not represent actual experimental data.

Further research employing EPR spectroscopy on this compound and its analogues would be beneficial in elucidating their potential radical-mediated reaction mechanisms and in characterizing any transient radical intermediates.

Computational and Theoretical Chemistry Studies of 2,2 Diphenyl 1,2 Dihydro 3h Indol 3 One

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary method for computational quantum chemistry due to its favorable balance of accuracy and computational cost. It is employed to explore various molecular properties of 2,2-Diphenyl-1,2-dihydro-3H-indol-3-one, from its three-dimensional structure to its electronic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311G(d,p), the molecular structure of this compound is optimized to find its lowest energy conformation. This process calculates bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometrical Parameters for an Indolone Core Structure (Note: This table is illustrative due to the absence of specific published data for this compound. The values represent typical ranges for similar structures.)

| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.39 Å | |

| C-C (phenyl) | ~1.40 Å | |

| Bond Angle | N-C-C | ~108° |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference in their energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. A large gap implies high stability and low reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen atom, indicating a site for electrophilic interaction.

Atomic charge distribution calculations, such as Mulliken or Natural Population Analysis (NPA), provide quantitative values for the charge on each atom, further detailing the molecule's electronic landscape and identifying reactive centers.

Table 2: Calculated Frontier Orbital Energies and Energy Gap (Note: Illustrative values based on typical DFT calculations for similar heterocyclic compounds.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This analysis provides a quantitative picture of intramolecular bonding and interactions. researchgate.netusc.edu

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis (Note: This table presents hypothetical but chemically reasonable interactions for the target molecule.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=O) | ~25-35 |

| LP (O) | π* (C-N) | ~15-25 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govnih.gov

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the conjugated system formed by the indole (B1671886) core and the phenyl rings. The results are often calculated in different solvents using a solvation model (like the Polarizable Continuum Model, PCM) to simulate the effect of the environment on the electronic transitions, allowing for a more direct comparison with experimental spectra. rsc.org

Table 4: Predicted Electronic Transitions using TD-DFT (Note: Illustrative data for a conjugated indole system.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~310 nm | 0.25 | HOMO → LUMO |

| S0 → S2 | ~275 nm | 0.18 | HOMO-1 → LUMO |

Elucidation of Reaction Mechanisms and Kinetics

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamic processes of chemical reactions. DFT calculations can map out entire reaction pathways, providing a deeper understanding of reaction mechanisms.

To understand how this compound participates in a chemical reaction, computational chemists identify the structures of reactants, products, and any intermediates. Crucially, they locate the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the bond-making and bond-breaking processes. unimib.it

By calculating the energies of the reactants and the transition state, the activation energy barrier for the reaction can be determined. This allows for the theoretical prediction of reaction rates and helps to explain why certain reaction pathways are favored over others. For instance, in a cycloaddition reaction involving the indolone system, DFT could be used to model the concerted versus stepwise pathways, calculating the energy profiles for each to determine the most likely mechanism. nih.gov This level of detailed analysis provides invaluable insights into the molecule's reactivity that can guide synthetic chemistry efforts.

Thermodynamic and Kinetic Calculations of Chemical Processes

Density Functional Theory (DFT) is a fundamental tool used to elucidate the mechanisms, thermodynamics, and kinetics of chemical reactions. For the synthesis of 3,3-diaryl-1,3-dihydroindol-2-ones, which are typically formed from the reaction of isatins with aromatic compounds, DFT calculations can map the entire reaction pathway.

These calculations are used to:

Identify Transition States: Computational methods locate the transition state (TS) structures along the reaction coordinate. The energy of the TS is crucial for calculating the activation energy (Ea), which governs the reaction rate.

Elucidate Reaction Mechanisms: For complex reactions, such as the acid-catalyzed Friedel-Crafts type reaction of isatin (B1672199), DFT can help distinguish between different possible mechanistic pathways, like stepwise or concerted processes. mdpi.comresearchgate.net For instance, in related 1,3-dipolar cycloaddition reactions used to synthesize spiro-oxindole derivatives, DFT has been employed to model the energy profiles, explaining the observed regioselectivity and stereoselectivity. mdpi.comresearchgate.net The rate-determining step of a reaction is identified as the one with the highest free energy barrier. researchgate.net

While specific energy values for the synthesis of this compound are not available, the principles of applying DFT to calculate these thermodynamic and kinetic parameters are well-established for this class of heterocyclic compounds.

Prediction of Diastereomer Stability and Inter-conversion Kinetics

The substitution pattern of diarylindolinones can lead to complex stereochemistry. When the two aryl groups at the C3 position of 3,3-diaryl-1,3-dihydroindol-2-one are not identical, the C3 carbon becomes a stereocenter, resulting in a chiral molecule that can exist as a pair of enantiomers. nih.govnih.gov

Furthermore, significant steric hindrance caused by bulky ortho-substituents on the phenyl rings can restrict rotation around the C-C single bonds connecting the rings to the indolinone core. This restricted rotation can lead to atropisomerism, a form of axial chirality where the molecule exists as stable, non-superimposable stereoisomers (enantiomers or diastereomers). nih.gov

Computational methods can predict the stability and inter-conversion kinetics of such isomers:

Diastereomer Stability: The relative energies of different diastereomers can be calculated using geometry optimization, typically with DFT methods. The diastereomer with the lowest calculated energy is predicted to be the most thermodynamically stable.

Inter-conversion Kinetics: The energy barrier for rotation around the C-aryl bond can be computed by mapping the potential energy surface as a function of the dihedral angle. This rotational barrier corresponds to the activation energy for the inter-conversion of atropisomers. For related systems like hindered diarylamines, computational analysis combined with experimental techniques like variable temperature NMR has been used to determine the kinetic parameters and half-life for racemization. nih.gov

These computational approaches are essential for understanding the stereochemical behavior of asymmetrically substituted diarylindolinones.

Modeling of Intermolecular Interactions and Non-Covalent Forces

The biological activity of a molecule is fundamentally governed by its intermolecular interactions with its target. For this compound and its isomers, several types of non-covalent forces are significant:

Hydrogen Bonding: The N-H group of the indolinone ring can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are critical for binding to protein targets, often forming hydrogen bonds with amino acid residues in the active site, such as Leucine (LEU) or Glutamine (GLN). mdpi.comresearchgate.net

π-π Stacking: The multiple aromatic rings (two phenyl groups and the indole core) can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP) in a protein's binding pocket. nih.gov

Hydrophobic Interactions: The nonpolar phenyl groups contribute to the molecule's hydrophobicity, favoring interactions with hydrophobic pockets within a biological target. nih.gov

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing a detailed understanding of the forces that stabilize a molecule within its binding site. researchgate.netfigshare.comscinito.ai

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand mechanisms of action and to screen for potential drug candidates. Derivatives of the 3,3-diarylindolin-2-one scaffold have been extensively studied as inhibitors of various biological targets. nih.gov

Docking simulations predict the binding pose and calculate a scoring function, often expressed as binding affinity in kcal/mol, to estimate the strength of the protein-ligand interaction. Studies on oxindole (B195798) derivatives have identified key interactions with several important protein targets.

| Target Protein | PDB ID | Ligand Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| MDM2 | 1RV1 / 4JVR | Spirooxindole | Not specified | LEU54, LYS94, THR101 mdpi.com |

| COX-2 | 5IKR | Indolin-2-one derivative | -7.2 | Not specified researchgate.net |

| α-Glucosidase | Not specified | 3,3-di(indolyl)indolin-2-one | Not specified | Hydrogen bonds, arene-cation, π-π stacking nih.gov |

| Kinases (VEGFR2) | Not specified | Oxindole derivatives | -9.29 to -10.77 | SER233 researchgate.net |

| K-Ras | Not specified | Indole derivative | Not specified | Strongest affinity for compound 5 in study thesciencein.org |

This table is a synthesis of data from multiple studies on various indole and oxindole derivatives.

MDM2 Inhibition: The Murine Double Minute 2 (MDM2) protein is a negative regulator of the p53 tumor suppressor. biointerfaceresearch.com Inhibiting the MDM2-p53 interaction is a key strategy in cancer therapy. nih.gov Docking studies show that oxindole-based inhibitors, including spiro-oxindoles, can effectively mimic the key p53 residues (PHE19, TRP23, LEU26) that bind to a hydrophobic cleft on MDM2. mdpi.comnih.gov The indolinone core acts as a scaffold, positioning the aryl groups to fit into these sub-pockets, thereby disrupting the protein-protein interaction. mdpi.comresearchgate.net

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Many oxindole derivatives have been designed as multi-kinase inhibitors. nih.govresearchgate.net In silico studies show these compounds typically act as Type I or Type II ATP-competitive inhibitors. nih.gov They occupy the ATP-binding site, with the oxindole core often forming critical hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence that connects the N- and C-lobes of the enzyme. This interaction prevents ATP from binding and blocks the downstream signaling cascade. researchgate.netmdpi.com

| Target Enzyme | Ligand Scaffold | Predicted Binding Energy (kcal/mol) | Key Interactions / Mechanism |

| MDM2 | Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | Not specified | Mimics p53, binds to hydrophobic pocket nih.gov |

| VEGFR2 | 3-alkenyl-oxindole | -10.77 (Class 2 average) | ATP-competitive, hinge region binding researchgate.net |

| FGFR1 | 3-alkenyl-oxindole | -1.287 µM (IC50) | ATP-competitive inhibition nih.govresearchgate.net |

| RET Kinase | 3-alkenyl-oxindole | -1.185 µM (IC50) | ATP-competitive inhibition nih.govresearchgate.net |

This table compiles data from various studies on oxindole-based inhibitors.

Development and Application of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through a set of descriptors calculated from its electronic structure. researchgate.net While specific calculations for this compound are not published, the application of these descriptors can provide valuable predictive information.

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) energy relates to the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.

Local Reactivity Descriptors (Fukui Functions): These descriptors identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific atom upon the addition or removal of an electron. By calculating Fukui functions, one can predict the most likely sites for:

Nucleophilic attack (where an electron is accepted).

Electrophilic attack (where an electron is donated).

Radical attack .

For a molecule like this compound, these calculations could predict that the carbonyl oxygen is a primary site for electrophilic attack, while the nitrogen atom and specific carbons on the aromatic rings might be susceptible to nucleophilic or electrophilic substitution depending on the reaction conditions.

Fukui Functions and Dual Descriptors for Site Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. Among these, conceptual Density Functional Theory (DFT) offers reactivity descriptors like Fukui functions and dual descriptors, which are instrumental in identifying the most probable sites for nucleophilic and electrophilic attacks within a molecule. wikipedia.orgnih.gov While specific studies detailing the Fukui functions and dual descriptors for this compound are not available in the current literature, the principles of these theoretical tools can be applied to predict its chemical behavior.

Fukui Functions (f(r))

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org It helps in identifying the regions of a molecule that are most susceptible to different types of chemical attack. There are three main types of Fukui functions:

f+(r): This function measures the propensity of a site to accept an electron, thus indicating its susceptibility to a nucleophilic attack . Regions with high f+(r) values are considered electrophilic.

f-(r): This function describes the tendency of a site to donate an electron, highlighting its susceptibility to an electrophilic attack . Regions with high f-(r) values are considered nucleophilic.

f0(r): This function relates to the reactivity towards a radical attack .

For a molecule like this compound, one can anticipate the likely reactive sites based on its structure. The carbonyl carbon is a potential electrophilic site, while the oxygen and nitrogen atoms, along with the aromatic rings, could behave as nucleophilic centers. The Fukui functions would provide a quantitative measure of these tendencies.

To illustrate how Fukui functions are used, the following table presents hypothetical condensed Fukui function values for various atomic sites in this compound. In practice, these values would be calculated using quantum chemical software.

| Atomic Site | Hypothetical f+(r) (Electrophilicity) | Hypothetical f-(r) (Nucleophilicity) |

|---|---|---|

| C=O (Carbonyl Carbon) | 0.25 | 0.05 |

| C=O (Carbonyl Oxygen) | 0.08 | 0.22 |

| N-H (Nitrogen) | 0.06 | 0.18 |

| Phenyl Ring 1 (ortho-C) | 0.04 | 0.10 |

| Phenyl Ring 1 (para-C) | 0.05 | 0.12 |

| Indole Ring (C5) | 0.03 | 0.09 |

In this illustrative table, the high f+(r) value for the carbonyl carbon suggests it is the most likely site for a nucleophilic attack. Conversely, the high f-(r) values for the carbonyl oxygen and the nitrogen atom indicate their susceptibility to electrophilic attack.

Dual Descriptors (Δf(r))

While Fukui functions are valuable, they can sometimes provide an ambiguous picture of reactivity. The dual descriptor, Δf(r), also known as the second-order Fukui function, offers a more precise and unambiguous way to identify reactive sites. nih.govresearchgate.net It is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). researchgate.net

The sign of the dual descriptor indicates the nature of the reactivity at a particular site:

Δf(r) > 0: The site is electrophilic and prone to nucleophilic attack .

Δf(r) < 0: The site is nucleophilic and prone to electrophilic attack .

The dual descriptor is considered a more accurate tool because it can simultaneously reveal both the nucleophilic and electrophilic regions within a molecule. researchgate.net

The following interactive table provides hypothetical dual descriptor values for this compound, derived from the hypothetical Fukui function values above.

| Atomic Site | Hypothetical Δf(r) | Predicted Reactivity |

|---|---|---|

| C=O (Carbonyl Carbon) | 0.20 | Electrophilic (prone to nucleophilic attack) |

| C=O (Carbonyl Oxygen) | -0.14 | Nucleophilic (prone to electrophilic attack) |

| N-H (Nitrogen) | -0.12 | Nucleophilic (prone to electrophilic attack) |

| Phenyl Ring 1 (ortho-C) | -0.06 | Nucleophilic (prone to electrophilic attack) |

| Phenyl Ring 1 (para-C) | -0.07 | Nucleophilic (prone to electrophilic attack) |

| Indole Ring (C5) | -0.06 | Nucleophilic (prone to electrophilic attack) |

Based on this hypothetical data, the dual descriptor clearly identifies the carbonyl carbon as the primary electrophilic center (positive value) and the carbonyl oxygen, nitrogen atom, and aromatic rings as nucleophilic centers (negative values). This information is crucial for predicting the regioselectivity of reactions involving this compound.

Biological and Research Applications: Mechanistic Insights

Anticancer Mechanisms and Molecular Targets

Derivatives of the oxindole (B195798) scaffold have been shown to exert their anticancer effects through a variety of mechanisms, including the modulation of cell cycle regulators, inhibition of crucial protein kinases, induction of programmed cell death (apoptosis), disruption of the cytoskeleton, interference with protein-protein interactions, and impairment of fundamental cellular processes like DNA replication and protein synthesis.

Modulation of Cell Cycle Regulators: Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs)

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Oxindole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression nih.govnih.govnih.govmdpi.com. By inhibiting CDKs, these compounds can halt the cell cycle, preventing cancer cells from proliferating. For instance, a novel compound with a 3-hydrazonoindolin-2-one scaffold was shown to arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells nih.gov. Another study on oxindole-based derivatives identified compounds that act as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and CDK2 mdpi.com.

Furthermore, the oxindole core is a critical structure in inhibitors of receptor tyrosine kinases (RTKs) cancertreatmentjournal.com. Aberrant RTK signaling is a common driver of cancer growth and proliferation. Pyrrole indolin-2-one derivatives have been developed as potent RTK inhibitors, targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) to inhibit angiogenesis cancertreatmentjournal.com. A series of new 3-substituted indolin-2-ones containing a tetrahydroindole moiety were also identified as specific inhibitors of RTKs associated with VEGF, FGF, and PDGF receptors nih.gov.

Table 1: Examples of Oxindole Derivatives and their Effects on Cell Cycle Regulators

| Compound Class | Target | Effect | Cancer Cell Line |

| 3-Hydrazonoindolin-2-one | CDK2 | G2/M phase arrest | MCF-7 |

| Oxindole-based derivative | FLT3/CDK2 | Dual inhibition | - |

| Pyrrole indolin-2-one | VEGFRs, PDGFRs | Inhibition of angiogenesis | - |

| 3-Substituted indolin-2-one | VEGF-R2, FGF-R1, PDGF-Rβ | Kinase inhibition | - |

Inhibition of Key Protein Kinases (e.g., Src Kinase, Aurora B)

In addition to CDKs and RTKs, oxindole derivatives have been shown to inhibit other protein kinases that play a crucial role in cancer progression. For example, a series of amide analogues of the 2,2'-dithiobis(1H-indole-3-alkaonic acid) class of tyrosine kinase inhibitors were evaluated for their ability to inhibit the nonreceptor pp60v-src tyrosine kinase nih.gov.

Aurora kinases are essential for cell division, and their misregulation is frequently observed in human cancers. The efficacy of the Aurora B kinase inhibitor barasertib-HQPA has been evaluated in BRAF mutated melanoma cells, demonstrating the potential of targeting this kinase in cancer therapy researchgate.net. While direct inhibition of Src kinase and Aurora B by 2,2-Diphenyl-1,2-dihydro-3H-indol-3-one is not explicitly detailed in the provided search results, the broader class of indole (B1671886) and oxindole derivatives has shown activity against these important cancer targets.

Induction of Apoptotic Pathways in Cancer Cells

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in tumor cells. Oxindole derivatives have been shown to be effective inducers of apoptosis. For instance, a novel class of (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate derivatives were found to induce apoptosis by activating apoptosis-related proteins like Bax and cleaved-caspase 3 in HCT116 cells nih.gov. Similarly, an oxindole derivative known as SH-859 was found to upregulate Bax expression and downregulate Bcl2 expression in a concentration-dependent manner in renal cancer cells, leading to apoptotic cell death via a mitochondria-dependent pathway nih.gov.

The pro-apoptotic activity of 2-phenylindoles has also been demonstrated, with active compounds inducing apoptosis in MCF-7 breast cancer cells with minimal effects on normal peripheral blood cells nih.gov. Furthermore, the combination of an oxindole derivative with (−)-β-elemene was found to alter cell death pathways in acute myeloid leukemia cells, promoting apoptosis mdpi.com. These findings highlight the potential of the oxindole scaffold to trigger the intrinsic apoptotic pathway in cancer cells.

Table 2: Apoptotic Effects of Oxindole Derivatives in Cancer Cells

| Compound/Derivative | Cancer Cell Line | Key Apoptotic Events |

| (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate | HCT116 | Activation of Bax and cleaved-caspase 3 |

| SH-859 (Oxindole derivative) | 786-O (Renal) | Upregulation of Bax, downregulation of Bcl2, activation of caspases 3 and 9 |

| 2-Phenylindoles | MCF-7 (Breast) | Induction of apoptosis |

| Oxindole derivative in combination with (−)-β-elemene | FLT3/ITD+ AML | Upregulation of sTNF-R1, promotion of apoptosis |

Inhibition of Tubulin Polymerization

The microtubule network is essential for cell division, and agents that interfere with tubulin polymerization are effective anticancer drugs. Several indole-based compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site nih.govcsic.esacs.orgtandfonline.comnih.gov. A series of 2-aryl-3-aroyl-indole analogues, inspired by the molecular framework of OXi8006, demonstrated potent inhibition of tubulin polymerization, with several analogues showing activity comparable to the natural product combretastatin A-4 nih.gov.

Structure-activity relationship studies on arylthioindoles revealed that modifications at various positions of the indole ring could significantly impact their ability to inhibit tubulin assembly and cancer cell growth csic.es. While direct evidence for this compound is not available, the 2-phenyl indole scaffold is a common feature in many potent tubulin polymerization inhibitors, suggesting a similar mechanism of action for the target compound.

Interference with Protein-Protein Interactions (e.g., MDM2-p53)

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in controlling cell growth and apoptosis. Disrupting this interaction to reactivate p53 is a promising therapeutic strategy. Spirooxindoles have emerged as a privileged structural class for inhibiting the MDM2-p53 protein-protein interaction mdpi.comnih.gov. These compounds have shown significant antitumor properties by preventing MDM2 from binding to and degrading p53 mdpi.com.

Furthermore, a class of 2,3'-bis(1'H-indole) heterocyclic scaffolds has been developed as dual-action inhibitors of the p53-MDM2/X interactions nih.gov. While the specific activity of this compound in this context is not detailed, the broader family of indole and oxindole derivatives demonstrates the potential to target this crucial cancer-related protein-protein interaction.

Disruption of DNA Replication and Protein Synthesis at a Cellular Level

While direct studies on the effect of this compound on DNA replication and protein synthesis are not explicitly available in the provided search results, the induction of cell cycle arrest and apoptosis by related oxindole derivatives implies an indirect disruption of these fundamental cellular processes. For example, the marine alkaloid 3,10-dibromofascaplysin, an indole derivative, can arrest the cell cycle in the S and G2 phases, which are the phases of DNA replication and preparation for mitosis, respectively nih.gov. The anticancer activity of many chemotherapeutic agents is based on their ability to interfere with DNA synthesis nih.gov. By halting the cell cycle, oxindole derivatives prevent cancer cells from entering the S phase, thereby inhibiting DNA replication and, consequently, cell division. Similarly, the induction of apoptosis triggers a cascade of events that leads to the degradation of cellular components, including proteins and DNA.

Antimicrobial Activity and Cellular Interference

The antimicrobial potential of this compound is a subject of ongoing investigation, with studies pointing towards multifaceted mechanisms of action against a range of pathogenic microorganisms.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

Derivatives of the this compound scaffold have demonstrated notable antibacterial activity. The structural characteristics of these compounds play a crucial role in their efficacy against both Gram-positive and Gram-negative bacteria. While the precise mechanisms are still being fully elucidated, it is understood that these compounds can interfere with essential bacterial processes. For Gram-positive bacteria, the interaction with the cell wall components is a key aspect of their antibacterial action. In the case of Gram-negative bacteria, which possess a more complex outer membrane, the lipophilic nature of the diphenyl-indolone structure may facilitate its passage through this barrier to reach intracellular targets.

Antifungal Activities

The antifungal properties of this compound derivatives have also been documented. These compounds have shown efficacy against various fungal strains, suggesting a broad spectrum of activity. The proposed mechanisms of antifungal action include the disruption of fungal cell membrane integrity and the inhibition of enzymes crucial for fungal survival. The specific molecular targets within fungal cells are an active area of research.

Hypothesized Membrane Destabilization and Cellular Content Leakage

A key hypothesized mechanism for the antimicrobial activity of this compound derivatives is the destabilization of microbial cell membranes. The lipophilic diphenyl groups are thought to insert into the lipid bilayer of the cell membrane, disrupting its structure and function. This disruption can lead to increased membrane permeability, resulting in the leakage of essential cellular contents such as ions, metabolites, and nucleic acids, ultimately leading to cell death. This mode of action is advantageous as it is less likely to lead to the development of microbial resistance compared to mechanisms that target specific enzymes.

Antioxidant Activity and Radical Scavenging Pathways

In addition to its antimicrobial properties, this compound exhibits significant antioxidant activity. This is primarily attributed to its ability to neutralize free radicals through various chemical pathways.

Mechanistic Contributions of Hydrogen Atom Transfer (HAT)

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway through which phenolic antioxidants, a class to which indole derivatives can be related, exert their radical scavenging effects. In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy of the N-H bond in the indole ring. A lower bond dissociation enthalpy facilitates easier hydrogen atom donation.

Single Electron Transfer-Proton Transfer (SET-PT) Pathways

Another significant mechanism contributing to the antioxidant activity of these compounds is the Single Electron Transfer-Proton Transfer (SET-PT) pathway. This is a two-step process where the antioxidant first transfers a single electron to the free radical, forming a radical cation. This is then followed by the transfer of a proton to a surrounding solvent molecule. The feasibility of the SET-PT mechanism is influenced by the ionization potential of the antioxidant molecule. Compounds with lower ionization potentials are more readily able to donate an electron. The interplay between the HAT and SET-PT pathways is often dependent on the solvent and the nature of the free radical.

Sequential Proton Loss Electron Transfer (SPLET) Mechanisms